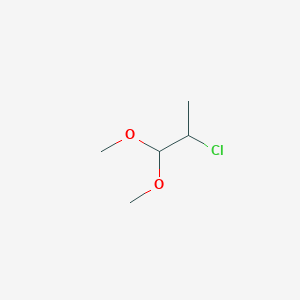

2-Chloro-1,1-dimethoxypropane

Beschreibung

Historical Trajectory and Evolution of Chloroacetal Chemistry

The journey began with the study of acetals, which are derivatives of aldehydes or ketones. The synthesis of acetals, such as 2,2-dimethoxypropane (B42991) from acetone (B3395972) and methanol (B129727), has been a fundamental reaction in organic chemistry for protecting carbonyl groups and as synthetic intermediates themselves. atamanchemicals.com The introduction of a chlorine atom to the acetal (B89532) structure, creating a chloroacetal, significantly expanded the synthetic possibilities.

Early methods for preparing chloroacetals often involved multi-step reactions, starting from alcohols and proceeding through intermediate aldehydes or α-halo aldehydes, which were often unstable. acs.org Over time, more direct and efficient methods have been developed. For instance, the chlorination of acetals derived from aldehydes and alcohols using reagents like manganese dioxide and trimethylchlorosilane was a notable advancement. acs.org The quest for process economy has driven research towards one-pot procedures that combine oxidation, α-chlorination, and acetalation, although early attempts sometimes resulted in low yields. acs.org The development of reagents like chloroacetyl chloride, a bifunctional compound, also played a role in the broader context of synthesizing chlorinated organic molecules. wikipedia.orgscribd.com

Strategic Significance of Chloroacetals as Synthetic Intermediates

Chloroacetals, including 2-Chloro-1,1-dimethoxypropane, are significant intermediates in organic synthesis due to their ability to participate in a range of chemical reactions. acs.org Their strategic importance lies in their role as building blocks for more complex molecules, particularly in the synthesis of pharmaceuticals, pesticides, and other bioactive compounds. chembk.com

The reactivity of this compound is centered around its two key functional groups. The chlorine atom can be displaced by various nucleophiles in substitution reactions, allowing for the introduction of different functional groups. For example, reaction with hydroxide (B78521) or alkoxide ions can lead to the formation of the corresponding alcohols or ethers.

Furthermore, the acetal group can be hydrolyzed under acidic conditions to reveal a carbonyl group, providing another avenue for synthetic manipulation. This dual reactivity makes chloroacetals versatile synthons. They have been employed in the synthesis of various organic compounds, including enol ethers through elimination reactions. acs.org The ability to act as an alkylating agent, reacting with nucleophiles like amines and thiols, further underscores their synthetic utility.

The application of related compounds in the synthesis of complex natural products and in diversity-oriented synthesis highlights the broader importance of such functionalized intermediates in modern organic chemistry. researchgate.net

Scope and Objectives of Current Research on this compound

Current research involving this compound and related chloroacetals is focused on several key areas, aiming to enhance their synthetic utility and expand their applications.

A primary objective is the development of more efficient and environmentally friendly synthetic methods for their preparation. This includes the exploration of novel catalysts and reaction conditions to improve yields, reduce waste, and utilize readily available starting materials. acs.org For example, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with trichloroisocyanuric acid as both an oxidant and a chlorination reagent represents a move towards more practical, one-pot, and solvent-free syntheses of α-chloroacetals. acs.org

Another area of active investigation is the exploration of new reactions and applications for these compounds. Researchers are continually seeking to uncover novel transformations that this compound can undergo, thereby expanding its toolkit for organic synthesis. This includes its use as a precursor for other valuable intermediates and its incorporation into the synthesis of novel materials like polymers and resins. chembk.com

Furthermore, there is ongoing interest in utilizing this compound as a key intermediate in the synthesis of complex target molecules, including new pharmaceutical candidates and agrochemicals. chembk.comchembk.com The strategic placement of its functional groups makes it an attractive starting point for building molecular complexity.

Below is a table summarizing some of the key properties and synthetic information for this compound.

| Property | Value |

| CAS Number | 87894-32-4 chembk.com |

| Molecular Formula | C5H11ClO2 chembk.com |

| Molar Mass | 138.59 g/mol chembk.com |

| Appearance | Colorless liquid chembk.com |

| Boiling Point | 126-127 °C (lit.) chembk.comchemsrc.comchemicalbook.com |

| Density | 1.059 g/mL at 20 °C (lit.) chembk.comchemsrc.comchemicalbook.com |

| Flash Point | 35 °C chembk.com |

A common laboratory synthesis involves the reaction of 1,1-dimethoxypropane (B11042) with hydrogen chloride. chembk.com Another method is the reaction of 2-chloro-1-propanol with methanol in the presence of an acid catalyst.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,1-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYKAPHTJDDRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408920 | |

| Record name | 2-Chloro-1,1-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87894-32-4 | |

| Record name | 2-Chloro-1,1-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropropionaldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 1,1 Dimethoxypropane and Its Derivatives

Established Synthetic Pathways to Halogenated Acetals

Mechanism-Based Analysis of Existing Chlorination and Acetalization Protocols

The synthesis of 2-Chloro-1,1-dimethoxypropane is fundamentally a two-stage process conceptually: the chlorination of a propane (B168953) precursor to form chloroacetone (B47974), followed by its acetalization.

Chlorination: The precursor, chloroacetone, is typically synthesized via the α-chlorination of acetone (B3395972). This reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, facilitating enol formation, which then attacks molecular chlorine.

Acetalization: The conversion of chloroacetone to this compound follows the well-established mechanism for acid-catalyzed acetal (B89532) formation. libretexts.orgalmerja.net This multi-step, reversible process is detailed below:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com

First Nucleophilic Attack: A molecule of methanol (B129727), acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Deprotonation and Hemiacetal Formation: A proton is transferred from the oxonium ion intermediate to a base (such as another methanol molecule), yielding a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). almerja.net

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. almerja.net

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: Removal of a proton from the newly added methoxy (B1213986) group regenerates the acid catalyst and yields the final product, this compound. libretexts.org

The entire process is reversible, and to drive the reaction toward the formation of the acetal, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. libretexts.orgyoutube.com

Comparative Study of Precursor Reactivity in Acetal Formation

The reactivity of the carbonyl group is paramount in acetal formation. The precursor for this compound is chloroacetone. Its reactivity can be compared to related ketones, such as acetone and 1,1,1-trifluoroacetone (B105887).

The presence of the electron-withdrawing chlorine atom at the alpha position in chloroacetone has a notable effect on the reactivity of the carbonyl group. It deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted acetone due to the inductive effect. However, this deactivation is overcome by the use of an acid catalyst which strongly activates the carbonyl group. In contrast, the powerful electron-withdrawing effect of the trifluoromethyl group in 1,1,1-trifluoroacetone makes the carbonyl carbon significantly more electrophilic, often leading to the formation of stable hydrates or hemiacetals.

| Carbonyl Precursor | Key Structural Feature | Relative Reactivity Toward Acetalization | Comments |

|---|---|---|---|

| Acetone | Two methyl groups (electron-donating) | Baseline | Standard reactivity for a simple ketone. |

| Chloroacetone | One chloromethyl group (electron-withdrawing) | Slightly Decreased | Inductive effect deactivates the carbonyl, but acid catalysis enables the reaction. |

| 1,1,1-Trifluoroacetone | One trifluoromethyl group (strongly electron-withdrawing) | Increased | Highly electrophilic carbonyl carbon; readily forms stable hemiacetals. |

Catalytic Strategies for Enhanced Synthesis Efficiency

The efficiency of acetal formation is critically dependent on the choice of catalyst. Both traditional acid catalysts and modern organocatalytic systems have been employed to improve yields, reaction times, and selectivity.

Role of Lewis Acids and Brønsted Acids in Acetal Synthesis

Both Brønsted and Lewis acids are effective catalysts for acetal synthesis, functioning by activating the carbonyl group. wikipedia.org

Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, p-toluenesulfonic acid). As described in the mechanism (2.1.1), they protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. acs.orgresearchgate.net Brønsted acid catalysis is the most common method for simple acetal preparations. youtube.com

Lewis Acids: These are electron-pair acceptors (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄). They activate the carbonyl group by coordinating with one of the lone pairs of electrons on the carbonyl oxygen. This coordination withdraws electron density from the oxygen, which in turn makes the carbonyl carbon more electrophilic and reactive. wikipedia.orgacs.org Lewis acids are often used under milder conditions and can sometimes offer better selectivity compared to strong Brønsted acids.

| Catalyst Type | Example | Mode of Action | Typical Conditions |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonates carbonyl oxygen | Excess alcohol (as solvent), often with azeotropic removal of water |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates carbonyl oxygen | Strongly acidic, may cause side reactions |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Coordinates to carbonyl oxygen | Anhydrous conditions, often at low temperatures |

| Lewis Acid | Zinc(II) triflate (Zn(OTf)₂) | Coordinates to carbonyl oxygen | Can be used for thermal rearrangements of related acetals. acs.org |

Investigating Organocatalytic Approaches to Chloroacetals

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that can provide high selectivity. For the synthesis of chloroacetals, organocatalytic strategies can be applied to either the chlorination step or the acetalization step.

Enantioselective Chlorination: Chiral organocatalysts, such as derivatives of the cinchona alkaloid or proline, can be used to catalyze the enantioselective α-halogenation of aldehydes and ketones. nih.gov This approach allows for the synthesis of optically active α-chloro ketones, which can then be converted into chiral chloroacetals.

Photo-Organocatalysis for Acetalization: Novel methods for acetalization have been developed using organic dyes as photo-organocatalysts. For instance, thioxanthenone has been used with light irradiation to promote the acetalization of aldehydes. rsc.org This method operates under mild, non-acidic conditions. The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the catalyst and the aldehyde, which upon irradiation, activates the carbonyl group in a manner similar to a Lewis acid, facilitating the nucleophilic attack of the alcohol. rsc.org

Chemo- and Regioselective Functionalization of the Propane Backbone

The structure of this compound offers several sites for subsequent functionalization, allowing for the synthesis of more complex derivatives. The key to its synthetic utility lies in the ability to selectively target specific positions on the propane backbone.

The primary sites for selective reaction are:

The C2 Carbon: The chlorine atom at the C2 position is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, amines) via an Sₙ2 mechanism. The acetal group is stable under the neutral or basic conditions often used for such substitutions, making it an effective protecting group for the carbonyl functionality that would otherwise be present in chloroacetone. libretexts.orglibretexts.org

The C3 Methyl Group: The C-H bonds of the methyl group at the C3 position are potential sites for radical functionalization. For example, under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), selective halogenation at this position could be achieved, leading to di-halogenated derivatives.

The Methoxy Groups: While generally stable, the C-O bonds of the acetal can be cleaved under strongly acidic aqueous conditions, which hydrolyzes the acetal and regenerates the parent α-chloro ketone. libretexts.orgmasterorganicchemistry.com

The development of chemo- and regioselective methods, potentially combining enzymatic and chemocatalytic steps, holds promise for precisely modifying the propane backbone. nih.gov For instance, a hypothetical chemoenzymatic cascade could involve a selective enzymatic hydroxylation at the C3 position, followed by chemical modification of the newly introduced alcohol. Such strategies expand the synthetic utility of this compound as a versatile building block.

Sustainable and Green Chemistry Approaches in Production

The paradigm of green chemistry offers a framework for developing more sustainable methods for synthesizing chemical compounds like this compound. This approach focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key strategies in the green synthesis of acetals, a class of compounds to which this compound belongs, include the use of benign solvents, alternative energy sources, and innovative catalytic systems.

Traditional methods for acetal synthesis often rely on corrosive acid catalysts and volatile organic solvents, which can be environmentally problematic. ijsdr.org Green chemistry seeks to replace these with more sustainable alternatives. For instance, the use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. mdpi.com Furthermore, developing solvent-free reaction conditions represents a significant advancement in minimizing waste. ijsdr.org

Alternative energy sources such as microwave irradiation and ultrasound are also being explored to make chemical syntheses more eco-friendly. nih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Biocatalysis, which employs enzymes to drive chemical reactions, is another cornerstone of green chemistry. mdpi.commdpi.com Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, offering a sustainable alternative to traditional chemical catalysts. mdpi.com Photo-organocatalysis presents another mild and green protocol for the highly efficient acetalization of aldehydes. rsc.org

In the context of producing chloro-acetals, research has focused on improving traditional methods like the Fischer acetalization process. This involves the direct reaction of an aldehyde with an alcohol in the presence of an acid catalyst. google.com Green improvements to this process include minimizing the amount of acid catalyst used and finding ways to efficiently remove water, a byproduct of the reaction, without resorting to energy-intensive distillation or harmful desiccants. google.comacs.org One patented process describes the preparation of chloroacetaldehyde (B151913) acetals from an aqueous solution using an acid catalyst and azeotropic removal of water with a halogenated solvent, which can be recovered and reused. google.com

The following table summarizes various green chemistry approaches that have been applied to acetalization reactions, which could be adapted for the sustainable production of this compound.

| Green Approach | Catalyst/Method | Reaction Conditions | Solvent | Typical Yield | Reference |

| Alternative Solvents | Hydrochloric acid | Ambient temperature | Water | High | ijsdr.org |

| Solvent-Free | Hydrochloric acid | Microwave irradiation | None | 87% | ijsdr.org |

| Photo-organocatalysis | Thioxanthenone | Visible light irradiation | Not specified | High | rsc.org |

| Minimal Catalyst | Trace Hydrochloric Acid | Ambient Temperature | Methanol | >95% | acs.org |

| Biocatalysis | Enzymes (e.g., Ketoreductase, Halohydrin dehalogenase) | Ambient temperature, neutral pH | Water | 96% | researchgate.net |

These methodologies highlight a clear trend towards more sustainable practices in chemical synthesis. By adopting principles such as the use of renewable feedstocks, reducing derivatives, and employing catalysis, the chemical industry can significantly lower its environmental footprint. nih.gov The development of such eco-friendly processes is crucial for the long-term viability of chemical manufacturing.

Elucidation of Reaction Mechanisms and Stereochemical Control in 2 Chloro 1,1 Dimethoxypropane Transformations

Nucleophilic Substitution Reactivity (SN1 and SN2)

Nucleophilic substitution reactions at the chlorinated carbon of 2-Chloro-1,1-dimethoxypropane can proceed through two primary mechanistic models: the unimolecular (SN1) and the bimolecular (SN2) pathways. vedantu.comlibretexts.org The preferred mechanism is dictated by several factors, including the structure of the substrate, the strength of the nucleophile, and the nature of the solvent. youtube.comyoutube.com

Mechanistic Pathways at the Chlorinated Carbon Center

The chlorinated carbon in this compound is a secondary carbon, a class of substrates where both SN1 and SN2 mechanisms are plausible and often compete. chemguide.co.uk

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.orgutexas.edu This "backside attack" results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org For this compound, the presence of the adjacent methyl and dimethoxymethyl groups introduces some steric hindrance, which can slow down the SN2 pathway compared to a primary halide. youtube.com

The SN1 mechanism proceeds through a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride) to form a planar carbocation intermediate. vedantu.combyjus.com In the second, rapid step, a nucleophile attacks the carbocation from either face, leading to a mixture of stereoisomers, often resulting in racemization if the carbon was a stereocenter. vedantu.comutexas.edu The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.comlibretexts.org

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored by tertiary > secondary halides due to carbocation stability. youtube.comlibretexts.org | Favored by primary > secondary halides due to minimal steric hindrance. youtube.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.com | Favored by strong nucleophiles (e.g., CN⁻, OH⁻, N₃⁻). youtube.comyoutube.com |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) that stabilize the carbocation intermediate. youtube.combyjus.com | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMSO) that do not solvate the nucleophile as strongly. youtube.com |

| Kinetics | Unimolecular (Rate = k[Substrate]). masterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.com |

| Stereochemistry | Racemization/mixture of stereoisomers. utexas.edu | Inversion of configuration. youtube.com |

Influence of Acetal (B89532) Functionality on Carbocation Stability and Hyperconjugation

The acetal functionality at the adjacent carbon (C1) significantly influences the viability of the SN1 pathway by stabilizing the carbocation formed at the chlorinated carbon (C2). This stabilization arises from two primary electronic effects: resonance and hyperconjugation.

When the chloride ion departs from C2, the resulting carbocation possesses an empty p-orbital. A lone pair of electrons from one of the adjacent methoxy (B1213986) oxygen atoms can be delocalized into this empty p-orbital. This creates a resonance-stabilized oxonium ion, which disperses the positive charge over both the carbon and oxygen atoms, significantly increasing the stability of the intermediate. youtube.comlibretexts.org This neighboring group participation makes the formation of the carbocation more favorable than for a typical secondary alkyl halide. quora.com

Hyperconjugation also contributes to the stability of the carbocation. This effect involves the delocalization of electrons from adjacent C-H or C-C sigma (σ) bonds into the empty p-orbital of the carbocation. wikipedia.orgunacademy.comallen.in The more alkyl groups attached to a positively charged carbon, the more hyperconjugation interactions are possible, leading to greater stability. libretexts.orgunacademy.com In the carbocation derived from this compound, the σ-electrons from the C-H bonds of the methyl group and the C-C bond of the dimethoxymethyl group can overlap with the empty p-orbital, further dispersing the positive charge and stabilizing the intermediate. dalalinstitute.com

| Carbocation Type | Relative Stability | Primary Stabilizing Factors |

|---|---|---|

| Tertiary (3°) | Most Stable | Inductive effect, Hyperconjugation (many C-H/C-C bonds). libretexts.org |

| Secondary (2°) with Resonance | Very Stable | Resonance, Inductive effect, Hyperconjugation. masterorganicchemistry.com |

| Secondary (2°) | Stable | Inductive effect, Hyperconjugation. libretexts.org |

| Primary (1°) | Less Stable | Minimal inductive effect and hyperconjugation. chemguide.co.uk |

| Methyl | Least Stable | No stabilizing alkyl groups. libretexts.org |

Electrophilic Activation and Addition Reactions of the Acetal Moiety

The acetal group itself is generally stable under neutral or basic conditions but is susceptible to reaction under acidic conditions. chemistrysteps.com The transformation is initiated by electrophilic activation, typically the protonation of one of the methoxy oxygen atoms by an acid catalyst. youtube.comlibretexts.org

Stereoselective Transformations and Chiral Induction Studies

The stereochemical outcome of reactions involving this compound can be controlled or influenced by various factors, leading to the preferential formation of one stereoisomer over another.

Diastereoselective and Enantioselective Processes Mediated by this compound

While specific studies on this compound are not extensively detailed in the provided results, the principles of stereoselective synthesis can be applied to its reactions. If the molecule is used as a substrate in a reaction that creates a new stereocenter, the existing structure can influence the stereochemical outcome, a process known as diastereoselection. masterorganicchemistry.comnih.gov For example, the approach of a reagent to the molecule might be sterically hindered from one face, leading to the preferential formation of one diastereomer. masterorganicchemistry.com

Enantioselective processes aim to produce one enantiomer in excess. nih.govnih.gov This is typically achieved by using chiral catalysts or reagents that interact with the substrate to create diastereomeric transition states with different energy levels. nih.govresearchgate.net For instance, an enantioselective α-chlorination of a related silyl (B83357) ketene (B1206846) acetal has been achieved using a chiral squaramide catalyst, demonstrating that stereocenters adjacent to carbonyl or acetal-like functionalities can be constructed with high enantioselectivity. nih.govnih.gov Similar strategies could potentially be applied to reactions involving this compound or its derivatives.

Stereoelectronic Effects and Anomeric Control in Acetal Reactivity

Stereoelectronic effects are orbital-based interactions that dictate the geometry and reactivity of molecules. rsc.orgnih.govnih.gov In the context of the acetal moiety, the anomeric effect is a crucial stereoelectronic phenomenon. acs.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to occupy an axial position in a cyclic system, rather than the sterically less hindered equatorial position. researchgate.netscripps.edu This preference is explained by a stabilizing interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. rsc.orgresearchgate.net

During reactions of the acetal, such as acid-catalyzed hydrolysis, these effects control the reactivity. The cleavage of an acetal is thought to proceed through a transition state that maximizes the overlap between a lone pair on one oxygen and the breaking C-O bond of the other (the leaving group). rsc.orgrsc.org This requirement for antiperiplanar alignment of the lone pair and the leaving group bond dictates the conformational pathway of the reaction and can influence the rate of cleavage for different stereoisomers. rsc.orgrsc.org For the oxonium ion intermediate formed during acetal reactions, nucleophilic attack is also under stereoelectronic control, with the nucleophile typically approaching in a way that allows for optimal orbital overlap to form the new bond. nih.gov

Rearrangement Reactions and Fragmentation Pathways

While specific studies on this compound are not readily found, the transformation of similar chloro-acetal compounds can be discussed to infer potential behaviors. For instance, the reaction of this compound with glycerol (B35011) is known to form diastereomeric hydroxymethyl-substituted dioxolanes. This reaction proceeds through the formation of a dioxolane ring system, but detailed mechanistic studies of rearrangements or subsequent fragmentation of this specific compound are not provided in the available literature. thieme-connect.de

In the absence of direct studies, hypothetical rearrangement and fragmentation pathways can be postulated based on the structure of this compound. Under specific conditions, such as in mass spectrometry, fragmentation would likely be initiated by the loss of a chlorine radical or a methoxy group, followed by rearrangements of the resulting carbocation. However, without experimental data, these proposed pathways remain speculative.

Computational Probing of Transition States and Intermediates

A comprehensive search of scientific databases reveals a lack of specific computational studies focused on the transition states and intermediates involved in the transformations of this compound. Such computational probing would be valuable for understanding the energetics and mechanisms of its potential reactions, including nucleophilic substitution, elimination, and rearrangement pathways. Theoretical chemistry could provide insights into the stability of potential carbocation intermediates and the energy barriers for various reaction pathways. However, at present, this specific area of research for this compound appears to be unexplored.

Applications of 2 Chloro 1,1 Dimethoxypropane in Complex Molecule Construction

A Versatile Building Block in Carbon-Carbon Bond Forming Reactions

The unique structural features of 2-Chloro-1,1-dimethoxypropane, namely the presence of a reactive chlorine atom and a protected aldehyde functionality (as a dimethyl acetal), position it as a potentially valuable three-carbon building block in organic synthesis. These functionalities allow for sequential reactions, where the chloro group can be displaced by a nucleophile to form a new carbon-carbon bond, followed by the deprotection of the acetal (B89532) to reveal a reactive aldehyde for further elaboration.

Precursor for Advanced Aldehyde and Ketone Equivalents

In principle, this compound can serve as a masked equivalent of 2-chloropropanal. The acetal group is stable under neutral or basic conditions, allowing for nucleophilic substitution reactions at the chlorinated carbon. For instance, reaction with organometallic reagents such as Grignard reagents or organocuprates could potentially introduce a variety of alkyl, aryl, or vinyl groups. Subsequent acidic hydrolysis of the acetal would then unmask the aldehyde functionality, leading to the formation of α-substituted propanals. This two-step process would provide access to a range of aldehydes that might be challenging to synthesize directly.

Similarly, this compound could be envisioned as a precursor to ketone equivalents. After the initial carbon-carbon bond formation, the resulting substituted dimethoxypropane derivative could undergo further reactions. For example, oxidation of the carbon bearing the chlorine atom prior to nucleophilic substitution, or subsequent functional group manipulations of the newly introduced substituent, could pave the way for the synthesis of various ketone structures. However, specific and detailed research findings on these precise applications are not extensively documented in publicly available literature.

Synthesis of Substituted Propane (B168953) and Propene Scaffolds

The carbon backbone of this compound provides a straightforward template for the synthesis of substituted propane derivatives. Nucleophilic displacement of the chloride by a wide range of nucleophiles, including carbanions, amines, and alkoxides, would directly lead to 1,1-dimethoxy-2-substituted propanes. The dimethoxy acetal can be retained as a stable protecting group or hydrolyzed to the corresponding aldehyde for further transformations.

Furthermore, the presence of the chlorine atom allows for the potential generation of propene scaffolds through elimination reactions. Treatment with a suitable base could induce dehydrochlorination, leading to the formation of 1,1-dimethoxy-1-propene or 1,1-dimethoxy-2-propene, depending on the reaction conditions and the nature of the base used. These methoxy-substituted propenes are valuable synthetic intermediates, for instance, in Diels-Alder reactions or as precursors to other functionalized olefins. While theoretically plausible, detailed experimental studies specifically utilizing this compound for these transformations are not widely reported.

Synthetic Utility in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. The bifunctional nature of this compound suggests its potential as a synthon for the construction of various heterocyclic rings.

Construction of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The aldehyde functionality, unmasked from the dimethoxy acetal, combined with the reactive center at the second carbon, could theoretically be exploited in cyclization reactions to form oxygen-containing heterocycles. For example, intramolecular reactions with appropriately positioned hydroxyl groups within the molecule could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans. However, specific literature examples detailing the use of this compound as a direct precursor for the synthesis of furans or pyrans are scarce. General methods for the synthesis of such heterocycles often involve different starting materials and synthetic strategies.

Pathways to Nitrogen-Containing Heterocycles (e.g., Pyrrolidines)

In a similar vein, the synthesis of nitrogen-containing heterocycles could be envisioned. Reaction with a primary amine could lead to the formation of an imine after deprotection of the acetal, and if the amine contains another nucleophilic group, subsequent intramolecular cyclization could afford substituted pyrrolidines or other nitrogenous heterocycles. While this represents a plausible synthetic route, dedicated research focusing on this compound for the construction of pyrrolidines is not prominently featured in the chemical literature.

Strategic Intermediacy in Natural Product Synthesis

Natural products often possess complex structures with multiple stereocenters and functional groups. The synthesis of these molecules requires a carefully planned strategy involving the use of versatile and often chiral building blocks. While this compound could potentially serve as a three-carbon unit in the retrosynthetic analysis of a natural product, its specific application as a key intermediate in a completed total synthesis has not been widely highlighted in published research. The successful synthesis of natural products often relies on more established and stereochemically defined building blocks.

Contributions to Pharmaceutical and Agrochemical Intermediate Development

The strategic application of this compound in the synthesis of complex molecules has been notably impactful in the agrochemical sector, particularly in the development of potent fungicides. Its utility as a versatile building block is primarily demonstrated in the synthetic pathways leading to key intermediates of the triazole fungicide, prothioconazole (B1679736). While its direct application in pharmaceutical synthesis is less documented in publicly available research, its role as a precursor to reactive intermediates suggests potential for broader applications in medicinal chemistry.

In agrochemical development, this compound serves as a masked form of 1-chloro-2-propanone. The dimethoxypropane group acts as a protecting group for the ketone functionality, which can be readily deprotected under acidic conditions to reveal the reactive carbonyl group when required. This latent reactivity is crucial for the construction of the cyclopropyl (B3062369) ring, a key structural motif in several modern fungicides.

The synthesis of the vital prothioconazole intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, highlights the utility of precursors derived from this compound. chemicalbook.com The synthetic sequence commences with the hydrolysis of this compound to yield 1-chloro-2-pentanone. This intermediate then undergoes a cyclization reaction to form methyl cyclopropyl ketone. orgsyn.org Subsequent chlorination of methyl cyclopropyl ketone yields 1-(1-chlorocyclopropyl)ethanone, which is then further chlorinated to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone. chemicalbook.com This final intermediate is a cornerstone in the construction of the prothioconazole molecule.

The following table outlines the key intermediates in the synthesis of prothioconazole, starting from precursors derived from this compound:

Key Intermediates in Prothioconazole Synthesis| Intermediate Compound | Role in Synthesis |

|---|---|

| 1-Chloro-2-pentanone | Product of this compound hydrolysis; precursor for cyclization. |

| Methyl cyclopropyl ketone | Formed via cyclization of 1-chloro-2-pentanone; precursor to chlorinated cyclopropyl ethanones. orgsyn.org |

| 1-(1-Chlorocyclopropyl)ethanone | Key chlorinated intermediate leading to the final precursor for prothioconazole assembly. |

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Direct precursor for the introduction of the triazole moiety in prothioconazole synthesis. chemicalbook.com |

The research findings underscore the importance of this compound as a foundational building block in the agrochemical industry. Its ability to be efficiently converted into a key cyclopropyl ketone intermediate demonstrates its value in constructing the complex architecture of modern fungicides like prothioconazole. This synthetic route provides an efficient pathway to a high-value agricultural product, showcasing the strategic importance of seemingly simple chlorinated hydrocarbons in the development of sophisticated chemical technologies for crop protection.

Computational Chemistry and Theoretical Investigations on 2 Chloro 1,1 Dimethoxypropane

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. DFT calculations can elucidate geometric parameters, conformational energies, and electronic properties, which are fundamental to understanding the molecule's behavior.

The rotation around the C1-C2 and C-O single bonds in 2-Chloro-1,1-dimethoxypropane gives rise to a complex conformational landscape. The relative stability of these conformers is governed by a combination of steric hindrance and stereoelectronic effects. A key stereoelectronic interaction in this molecule is the anomeric effect.

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom to favor a gauche or axial position, which is often sterically more hindered, due to stabilizing orbital interactions. In the acyclic this compound, this effect manifests as a preference for specific dihedral angles. The primary anomeric interaction involves the delocalization of electron density from a lone pair (n) on one of the methoxy (B1213986) oxygen atoms into the antibonding orbital (σ*) of the adjacent C-Cl or C-O bond.

DFT calculations would be the ideal method to map this landscape. By systematically rotating the key dihedral angles (Cl-C2-C1-O and O-C1-O-C), a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G**), would reveal the most populated conformations at equilibrium.

For this compound, the key interactions dictating conformer stability would be:

Steric Repulsion: Gauche interactions between the methyl groups, the chlorine atom, and the methoxy groups can destabilize certain conformations.

Anomeric Stabilization (n → σ): The most significant anomeric effects would be the nO → σC-Cl and nO → σC-O interactions. The former is expected to be particularly strong due to the high electronegativity of chlorine, making the σC-Cl orbital a good electron acceptor.

A hypothetical energy landscape for the principal conformers is presented below, illustrating the interplay of these effects.

| Conformer | Dihedral Angle (Cl-C2-C1-O) | Key Interactions | Hypothetical Relative Energy (kcal/mol) |

| Anti | ~180° | Minimized sterics, weak anomeric effect | 0.00 (Reference) |

| Gauche (+) | ~+60° | Steric clash vs. Anomeric stabilization | +0.5 |

| Gauche (-) | ~-60° | Steric clash vs. Anomeric stabilization | +0.4 |

To further dissect the electronic factors governing the structure and stability of this compound, analyses of the electron density and charge distribution are employed.

Natural Bond Orbital (NBO) Analysis: This method transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, closely resembling Lewis structures. NBO analysis is particularly powerful for quantifying stereoelectronic interactions like the anomeric effect. It calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital (like an oxygen lone pair) to an empty acceptor orbital (like a σ* antibonding orbital).

For this compound, an NBO analysis would be expected to reveal significant E(2) values for the following interactions in gauche-like conformers:

n(O) → σ*(C-Cl): This interaction is a classic anomeric effect, stabilizing conformations where an oxygen lone pair is anti-periplanar to the C-Cl bond.

n(O) → σ*(C-O): A similar stabilizing interaction between the lone pair of one oxygen and the antibonding orbital of the adjacent C-O bond.

A hypothetical NBO analysis for a stable gauche conformer is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | σ* (C1-C2) | 2.1 |

| LP (O1) | σ* (C1-O2) | 4.5 |

| LP (O2) | σ* (C1-C2) | 1.9 |

| LP (O2) | σ* (C1-O1) | 4.6 |

| LP (O1) | σ* (C2-Cl) | 6.2 |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a different perspective by partitioning the total electron density of the molecule into atomic basins. This allows for the rigorous calculation of atomic charges and the characterization of chemical bonds through topological properties at the bond critical point (BCP). For this compound, QTAIM would reveal the high polarity of the C-Cl and C-O bonds and could identify weak non-covalent interactions that might contribute to conformational stability.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While DFT calculations are excellent for studying static structures at 0 K, molecules are dynamic and their behavior can be significantly influenced by the surrounding environment. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a view of conformational dynamics and the explicit effects of solvent. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) and calculating the forces on each atom using a force field. The simulation would track the trajectories of all atoms, revealing:

Conformational Interconversion: The simulation would show transitions between different stable conformers, allowing for the calculation of free energy differences and the determination of conformer populations in a specific solvent.

Solvent Effects: The anomeric effect is known to be solvent-dependent. In polar solvents, the stabilization from the anomeric effect can be attenuated because the solvent can stabilize the molecular dipoles present in conformations that lack strong anomeric stabilization. nih.gov MD simulations can explicitly model the hydrogen bonding and dielectric effects of the solvent, providing a more realistic picture of the conformational equilibrium in solution. rsc.org For instance, the preference for a gauche conformer might be reduced in a polar solvent like water compared to the gas phase or a nonpolar solvent.

Dynamic Behavior: MD can reveal the timescales of conformational changes and intramolecular motions, which can be crucial for understanding reaction mechanisms.

Ab Initio and Semi-Empirical Calculations for Mechanistic Insights

Understanding the chemical reactivity of this compound, such as its susceptibility to hydrolysis or nucleophilic substitution, requires studying reaction pathways and transition states.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide very accurate energies for reaction profiles. While computationally expensive, they are the gold standard for small systems. For a reaction like the hydrolysis of the acetal (B89532), ab initio calculations could be used to locate the transition state structure and calculate the activation energy barrier, providing a quantitative prediction of the reaction rate. nist.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM7) are much faster than DFT or ab initio methods because they use parameters derived from experimental data. While less accurate, they are useful for exploring complex reaction mechanisms involving large systems or for initial screening of possible reaction pathways before applying more rigorous methods. For example, a semi-empirical calculation could be used to model the initial steps of the reaction of this compound with a nucleophile. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or biological effect. nih.gov While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related halogenated acetals or ethers to build a model for predicting a property of interest.

The process would involve:

Dataset Assembly: A series of molecules with known reactivity data (e.g., hydrolysis rate constants) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity. nih.gov

A hypothetical QSAR model for the reactivity of chloroacetals might look like:

log(k) = 0.85 * E(LUMO) - 0.12 * q(C1) + 2.5 * P + c

Where log(k) is the reaction rate, E(LUMO) is the energy of the lowest unoccupied molecular orbital, q(C1) is the partial charge on the acetal carbon, and P is the polarizability. Such a model, once validated, could be used to predict the reactivity of new, untested compounds like this compound. mdpi.com

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Chloro 1,1 Dimethoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unequivocal structural assignment of 2-Chloro-1,1-dimethoxypropane, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the molecular structure of this compound by analyzing chemical shifts and spin-spin coupling patterns.

In the ¹H NMR spectrum, the protons of the two methoxy (B1213986) groups (-OCH₃) are expected to be chemically equivalent due to free rotation, giving rise to a single, sharp singlet. The methine proton (-CH) at the C1 position, being attached to two electronegative oxygen atoms, would appear as a distinct signal. The methyl protons (-CH₃) at the C2 position would also produce a unique signal. The proton on the chlorine-bearing carbon (C2) would exhibit a characteristic chemical shift influenced by the electronegativity of the chlorine atom. Spin-spin coupling between the protons on C1 and C2 would lead to splitting of their respective signals, providing valuable connectivity information.

The ¹³C NMR spectrum is anticipated to show distinct signals for each of the carbon atoms in the molecule due to their different chemical environments. The carbon of the methyl group (C3) would appear at a certain chemical shift, while the carbon atom bonded to chlorine (C2) would be shifted downfield due to the deshielding effect of the halogen. The acetal (B89532) carbon (C1), bonded to two oxygen atoms, would exhibit a characteristic downfield chemical shift. The two methoxy carbons would likely be equivalent and produce a single signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(OCH₃)₂ | 4.5 - 5.0 | Doublet | 5 - 7 |

| -CHCl- | 4.0 - 4.5 | Quartet | 5 - 7 |

| -OCH₃ | 3.3 - 3.5 | Singlet | N/A |

| -CH₃ | 1.5 - 1.7 | Doublet | 6 - 8 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(OCH₃)₂ | 100 - 110 |

| -CHCl- | 60 - 70 |

| -OCH₃ | 50 - 60 |

| -CH₃ | 20 - 30 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. A cross-peak between the methine proton at C1 and the methine proton at C2 would definitively confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation peak between the C1 methine proton and the C1 carbon, the C2 methine proton and the C2 carbon, the methyl protons and the C3 carbon, and the methoxy protons and the methoxy carbons.

Dynamic NMR for Rotational Barriers and Conformational Exchange

While no specific dynamic NMR studies on this compound have been reported, this technique could theoretically be employed to investigate restricted rotation around the C1-C2 single bond. The presence of relatively bulky substituents (a chlorine atom and two methoxy groups) might lead to a significant energy barrier for rotation. At low temperatures, this restricted rotation could potentially lead to the observation of distinct signals for the two methoxy groups if their magnetic environments become non-equivalent. By monitoring the coalescence of these signals as the temperature is increased, the energy barrier for this rotational process could be calculated. Such a study would provide valuable insights into the conformational dynamics of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound, providing confirmatory evidence for its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks separated by two mass units, further confirming the presence of a single chlorine atom in the molecule.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) for C₅H₁₁³⁵ClO₂ | Calculated Exact Mass (m/z) for C₅H₁₁³⁷ClO₂ |

| [M]⁺ | 138.0447 | 140.0418 |

| [M+H]⁺ | 139.0526 | 141.0497 |

| [M+Na]⁺ | 161.0345 | 163.0316 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific precursor ion (e.g., the molecular ion) to generate a spectrum of product ions. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule. For this compound, several characteristic fragmentation pathways can be postulated.

A primary fragmentation event would likely be the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. Another probable fragmentation is the loss of a chlorine radical (•Cl). Alpha-cleavage adjacent to the oxygen atoms is also a common fragmentation pathway for acetals.

Plausible Fragmentation Pathways of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

| 138/140 | Loss of methoxy radical | 107/109 | •OCH₃ |

| 138/140 | Loss of chlorine radical | 103 | •Cl |

| 138/140 | Loss of formaldehyde | 108/110 | CH₂O |

| 107/109 | Loss of formaldehyde | 77/79 | CH₂O |

| 103 | Loss of methanol (B129727) | 71 | CH₃OH |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and impurities, thereby enabling its accurate quantification and purity determination. These methods are also pivotal in real-time reaction monitoring, offering insights into reaction kinetics and aiding in the optimization of synthesis protocols.

Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the individual components. When coupled with a mass spectrometer, GC-MS provides an unparalleled level of analytical detail, offering not only separation but also structural identification of the eluted compounds.

For the purity assessment of this compound, a typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase is critical for achieving optimal separation from potential impurities such as unreacted starting materials or side-products. The oven temperature program is another key parameter that is optimized to ensure sharp peaks and good resolution.

In reaction monitoring, GC analysis allows for the tracking of the consumption of reactants and the formation of this compound over time. This data is invaluable for understanding reaction kinetics and for determining the optimal reaction time to maximize yield and purity.

GC-MS analysis provides definitive identification of this compound through its mass spectrum. The fragmentation pattern observed upon electron ionization is a unique fingerprint of the molecule. Key fragments would be expected from the loss of a methoxy group (-OCH3), a chlorine atom (-Cl), or cleavage of the carbon-carbon bonds. The molecular ion peak, if observed, would correspond to the molecular weight of the compound.

Below is a hypothetical data table summarizing typical GC-MS parameters and expected results for the analysis of this compound.

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| Expected Retention Time | Dependent on the specific conditions, but would elute after more volatile starting materials. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 35-200 m/z |

| Expected Key Fragments (m/z) | Fragments corresponding to [M-CH3O]+, [M-Cl]+, and other characteristic ions. |

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile impurities or when derivatization is employed. For a compound like this compound, a reversed-phase HPLC method would be the most common approach.

In a reversed-phase setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of the polar dimethoxy groups and the non-polar alkyl chloride moiety, the retention behavior of this compound can be effectively manipulated by adjusting the mobile phase composition.

A key consideration for the HPLC analysis of acetals is their potential for hydrolysis under acidic conditions. Therefore, the mobile phase is often buffered at a neutral or slightly basic pH to ensure the stability of the analyte during the analysis.

Detection in HPLC can be achieved using various detectors. Since this compound lacks a strong chromophore, a UV detector set at a low wavelength (e.g., < 210 nm) might provide some response. However, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more suitable for accurate quantification.

The following table outlines a potential HPLC method for the analysis of this compound.

| Parameter | Value/Description |

| HPLC Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) Detector |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact mobile phase composition. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be probed with electromagnetic radiation.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups within its structure. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region of the IR spectrum. The presence of the acetal group is typically characterized by a series of strong C-O stretching bands in the fingerprint region, generally between 1000 and 1200 cm⁻¹. blogspot.comresearchgate.net

The C-Cl stretching vibration is also a key diagnostic feature. In alkyl chlorides, this bond typically gives rise to a moderate to strong absorption in the 600-800 cm⁻¹ range in the IR spectrum. orgchemboulder.comlibretexts.org The exact position of this band can be influenced by the conformation of the molecule and the substitution pattern around the carbon atom bearing the chlorine. umich.edu

Raman spectroscopy provides complementary information to IR. While C-O stretching vibrations are also Raman active, the C-Cl stretch often gives a more intense and readily identifiable signal in the Raman spectrum compared to the IR spectrum. This makes Raman spectroscopy a powerful tool for confirming the presence of the chloro-substituent.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H (alkane) | Stretching | 2850-3000 | IR, Raman |

| C-O (acetal) | Stretching | 1000-1200 (multiple bands) | IR, Raman |

| C-Cl | Stretching | 600-800 | IR, Raman |

By combining the information from these advanced analytical techniques, a comprehensive understanding of the purity, identity, and structure of this compound can be achieved. This detailed characterization is essential for its effective use in chemical synthesis and for ensuring the quality and consistency of the final products.

Future Prospects and Emerging Research Areas for 2 Chloro 1,1 Dimethoxypropane

Development of Novel Reactivity Patterns and Unprecedented Transformations

The future utility of 2-Chloro-1,1-dimethoxypropane in organic synthesis will be defined by the exploration of new reactivity patterns that leverage its distinct functional groups. The presence of a chlorine atom adjacent to a carbon bearing two methoxy (B1213986) groups suggests a rich and complex reaction chemistry that is yet to be fully tapped.

Research is anticipated to move beyond simple nucleophilic substitutions and explore more complex transformations. For instance, the reactivity of the chlorine atom can be influenced by the neighboring acetal (B89532) functionality, potentially leading to unique stereochemical outcomes in substitution reactions. nih.govresearchgate.net Studies on related halogenated acetals have shown that the nature of the halogen atom significantly directs stereoselectivity, an area ripe for investigation with this compound. nih.govresearchgate.net

Furthermore, there is potential for its use in C-C bond-forming reactions. Inspired by the use of similar chloro-dimethoxy heterocycles in palladium- or nickel-catalyzed cross-coupling processes, future work could establish protocols for coupling this compound with various organometallic reagents. researchgate.net This would transform it from a simple alkyl halide into a versatile building block for constructing more complex molecular architectures. Another emerging area is the investigation of its role in dealkylation reactions or as a precursor in transformations that involve oxocarbenium ion intermediates, which are known to be involved in acetal chemistry. researchgate.netresearchgate.net

Table 1: Potential Unexplored Reactions for this compound

| Reaction Class | Potential Transformation | Anticipated Application |

|---|---|---|

| Cross-Coupling Reactions | Palladium- or Nickel-catalyzed coupling with boronic acids, organozincs, etc. | Synthesis of complex substituted propanes. |

| Stereoselective Substitutions | Utilizing chiral catalysts to control the substitution of the chlorine atom. | Access to enantiomerically pure building blocks. |

| Rearrangement Reactions | Acid-catalyzed rearrangements involving the acetal and chloro groups. | Formation of novel carbonyl compounds or vinyl ethers. |

| Radical Reactions | Initiation of radical chains for functionalization or polymerization. | Grafting onto polymer backbones or surface modification. |

Integration into Flow Chemistry and Continuous Processing for Scalability

For this compound to be a viable intermediate in large-scale industrial applications, a shift from traditional batch processing to continuous flow chemistry is a critical future prospect. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and the ability to scale up production reliably and efficiently. scielo.brchimia.ch

The synthesis of this compound itself, as well as its subsequent reactions, can be redesigned for flow systems. This approach allows for the safe handling of potentially hazardous reagents and intermediates in a closed system, minimizing operator exposure. nih.gov Furthermore, flow reactors enable operation at high temperatures and pressures, which can significantly accelerate reaction rates and improve yields, often leading to cleaner reaction profiles compared to batch methods. scielo.br

An emerging research area is the development of "telescoped" syntheses, where multiple reaction steps are performed sequentially in a continuous flow without isolating intermediates. nih.gov This could involve the in-line generation of a reagent followed by its immediate reaction with this compound, enhancing process efficiency. The integration of computational fluid dynamics (CFD) for modeling and optimizing reactor design and reaction conditions represents another frontier that could accelerate the industrial adoption of this technology. rsc.org

Table 2: Comparison of Batch Processing vs. Continuous Flow for Chemical Synthesis

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes at any given time. scielo.br |

| Scalability | Complex, often requires re-optimization. | Simpler scale-up by running for longer times or numbering-up reactors. scielo.br |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. scielo.br |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Superior control over reaction parameters (temp, pressure, time). |

| Yield & Purity | Can be lower due to side reactions and decomposition. | Often higher yields and purity due to precise control. mdpi.com |

Exploration in Materials Science and Polymer Chemistry

A highly promising future direction for this compound is its application in materials science and polymer chemistry. The acetal linkage is known for its susceptibility to hydrolysis under mild acidic conditions, a property that is being increasingly exploited to design chemically recyclable polymers. rsc.orgnih.gov

Future research could focus on using this compound as a key monomer or chain transfer agent in the synthesis of novel polymers. Its incorporation into a polymer backbone would introduce acid-degradable acetal units, enabling closed-loop recycling where the polymer can be broken down into its constituent monomers and repolymerized. nih.gov

The chlorine atom adds another layer of functionality. It can be used as a handle for post-polymerization modification, allowing for the grafting of side chains with specific properties onto the polymer backbone. Alternatively, the chloro-group could potentially serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined block copolymers. This dual functionality—a cleavable acetal for recyclability and a reactive chlorine for functionalization—makes this compound a compelling target for the design of next-generation sustainable and functional materials.

Advancements in Asymmetric Catalysis with this compound Analogues

The field of asymmetric synthesis, which focuses on the creation of chiral molecules in an enantiomerically pure form, stands to benefit from the development of chiral analogues of this compound. youtube.com The generation of a stereocenter at the chlorinated carbon would produce a valuable chiral building block for the pharmaceutical and agrochemical industries.

Emerging research will likely focus on the enantioselective synthesis of these chiral chloroacetals. nih.gov This could be achieved through organocatalytic halogenation methods or by employing chiral auxiliaries that direct the stereochemical outcome of the chlorination step. Once synthesized, these chiral analogues can be used in stereospecific nucleophilic substitution reactions, where the incoming nucleophile displaces the chlorine with a defined stereochemistry, providing access to a wide range of enantiopure compounds. nih.gov

These chiral analogues could also function as chiral derivatizing agents or as precursors to chiral ligands for transition metal catalysis. The development of efficient synthetic routes to optically active this compound derivatives is a key step toward unlocking their full potential in the precise construction of complex, three-dimensional molecules. nih.govyoutube.com

Sustainable Synthesis and Environmental Impact Mitigation Strategies

Future research must address the synthesis of this compound through the lens of green chemistry to ensure its long-term viability. Traditional methods for acetal synthesis can be resource-intensive, often relying on corrosive acid catalysts and requiring significant energy for purification. ymerdigital.comgoogle.com

Furthermore, a comprehensive life-cycle assessment will be crucial to evaluate the environmental impact of the entire production process. This includes exploring the use of bio-based feedstocks as starting materials, minimizing the use of hazardous solvents, and improving energy efficiency through methods like microwave-assisted synthesis. bioengineer.orgijsdr.org The goal is to develop a production pathway that is not only economically competitive but also environmentally benign.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1,1-dimethoxypropane in laboratory settings?

- Methodology :

- Nucleophilic Substitution : React 1,1-dimethoxypropan-2-ol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. Use a polar aprotic solvent (e.g., dichloromethane) and monitor reaction progress via TLC. Purify via fractional distillation (expected boiling point: ~90–100°C, extrapolated from analogous compounds) .

- Protection/Chlorination : Protect a diol precursor (e.g., propane-1,1-diol) with a methylating agent (e.g., trimethyl orthoformate), followed by selective chlorination using HCl gas in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .

- Key Considerations : Maintain anhydrous conditions to avoid hydrolysis of the dimethoxy group.

Q. How should this compound be purified and stored to ensure stability?

- Purification : Use fractional distillation under reduced pressure to isolate the compound. Confirm purity via GC-MS or ¹H NMR (expected signals: δ 3.3–3.5 ppm for methoxy groups, δ 4.0–4.2 ppm for the chlorinated methine proton) .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Add molecular sieves (3Å) to prevent moisture ingress. Avoid contact with water or bases due to potential decomposition .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for SN2 mechanisms. Compare with experimental kinetic data (e.g., rate constants in different solvents) .

- Use QSPR models to correlate molecular descriptors (e.g., LUMO energy, steric parameters) with reactivity toward nucleophiles like amines or alkoxides .

- Applications : Predict regioselectivity in multi-step syntheses (e.g., forming heterocycles or chiral intermediates).

Q. What spectroscopic techniques are optimal for characterizing intermediates and byproducts in reactions involving this compound?

- Techniques :

- ¹³C NMR : Identify carbonyl or ether byproducts (e.g., dimethoxypropane oxidation products).

- IR Spectroscopy : Monitor C-Cl stretching (~550–600 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹) .

- HRMS : Detect trace impurities (e.g., chlorinated dimers) with ppm-level sensitivity.

Q. How does the steric environment of this compound influence its utility in asymmetric catalysis?

- Experimental Design :

- Synthesize chiral ligands by substituting the chlorine atom with enantiomeric amines. Test catalytic efficiency in asymmetric aldol reactions.

- Compare enantiomeric excess (ee) using chiral HPLC or polarimetry .

Key Research Challenges

- Contradictions in Stability : While the dimethoxy group enhances hydrolytic stability compared to non-protected chlorides , trace moisture can still degrade the compound, necessitating rigorous drying protocols .

- Synthetic Yield Optimization : Yields >70% require precise stoichiometry and exclusion of protic solvents. Pilot studies suggest microwave-assisted synthesis reduces reaction time by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.